5-Acetylpyridine-2-carboxylic acid

Vascular pharmacology Structure-activity relationship Picolinic acid derivatives

5-Acetylpyridine-2-carboxylic acid (CAS 65184-39-6), also known as 5-acetylpicolinic acid, is a heteroaromatic carboxylic acid with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol. This compound serves as a versatile synthetic intermediate in pharmaceutical research, notably in the development of selective COX-2 inhibitors such as etoricoxib, where acetylpicoline derivatives are employed as key intermediates.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 65184-39-6
Cat. No. B1321773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetylpyridine-2-carboxylic acid
CAS65184-39-6
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=C1)C(=O)O
InChIInChI=1S/C8H7NO3/c1-5(10)6-2-3-7(8(11)12)9-4-6/h2-4H,1H3,(H,11,12)
InChIKeyFENIZGCXHPVGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetylpyridine-2-carboxylic acid (CAS 65184-39-6): A 5-Substituted Picolinic Acid Building Block for Research and Synthesis


5-Acetylpyridine-2-carboxylic acid (CAS 65184-39-6), also known as 5-acetylpicolinic acid, is a heteroaromatic carboxylic acid with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . This compound serves as a versatile synthetic intermediate in pharmaceutical research, notably in the development of selective COX-2 inhibitors such as etoricoxib, where acetylpicoline derivatives are employed as key intermediates [1]. Its physicochemical profile includes a predicted melting point of 179-180 °C, a boiling point of 143-145 °C at 5 Torr, and a predicted pKa of 3.14±0.10 . Commercially, the compound is available with a minimum purity specification of 97% and is recommended for long-term storage in a cool, dry place .

Why 5-Acetylpyridine-2-carboxylic acid Cannot Be Replaced by Generic Picolinic Acid Analogs


The specific substitution pattern of 5-acetylpyridine-2-carboxylic acid dictates a unique functional profile that cannot be replicated by other picolinic acid derivatives. While 5-alkylpicolinic acids exhibit dose-dependent vasorelaxation in isolated rabbit aorta, 5-acetylpicolinic acid, which lacks the 5-alkyl residue, fails to produce any relaxation, demonstrating a distinct structure-activity relationship [1]. This functional divergence underscores that in-class compounds cannot be interchanged; the 5-acetyl substituent confers specific chemical reactivity and biological properties that are absent in alkyl- or unsubstituted picolinic acid analogs . Consequently, procurement and experimental design must account for these critical structural and functional differences to ensure the intended chemical or biological outcome.

Quantitative Differentiation of 5-Acetylpyridine-2-carboxylic acid: Comparative Evidence for Scientific Selection


Lack of Vasorelaxant Activity Distinguishes 5-Acetylpicolinic Acid from 5-Alkyl Analogs

5-Acetylpicolinic acid (5-acetylpyridine-2-carboxylic acid) fails to induce vascular relaxation, in contrast to 5-alkylpicolinic acids which produce dose-dependent relaxation. This difference is critical for applications where vasoactivity is either required or must be avoided [1].

Vascular pharmacology Structure-activity relationship Picolinic acid derivatives

Synthetic Accessibility: Direct Preparation from 5-Acetylpicolinonitrile via Acid Hydrolysis

5-Acetylpyridine-2-carboxylic acid can be synthesized directly from 5-acetylpicolinonitrile via acid hydrolysis. A reported procedure involves refluxing 146 mg of 5-acetylpicolinonitrile in concentrated HCl for 2.5 hours, followed by concentration and vacuum drying to yield the crude product suitable for subsequent use without further purification . This straightforward synthetic route contrasts with more complex, multi-step sequences required for certain other 5-substituted picolinic acid derivatives.

Organic synthesis Pharmaceutical intermediates Process chemistry

Commercial Purity Benchmark: 97% Minimum Purity Specification

Commercially available 5-acetylpyridine-2-carboxylic acid is supplied with a minimum purity specification of 97%, as confirmed by vendor technical datasheets . This purity level is suitable for most research and synthetic applications, providing a reliable benchmark for procurement.

Chemical procurement Quality control Research reagent

Optimal Application Scenarios for 5-Acetylpyridine-2-carboxylic acid in Research and Development


Negative Control in Vascular Pharmacology Studies of Picolinic Acid Derivatives

Given its demonstrated inability to induce vascular relaxation in isolated rabbit aorta, 5-acetylpyridine-2-carboxylic acid serves as an ideal negative control compound in experiments designed to investigate the vasorelaxant properties of 5-alkylpicolinic acids. This allows researchers to distinguish between specific 5-alkyl-dependent effects and non-specific actions of the picolinic acid scaffold [1].

Key Intermediate in the Synthesis of Selective COX-2 Inhibitors

5-Acetylpyridine-2-carboxylic acid and its derivatives are employed as key building blocks in the synthesis of selective COX-2 inhibitors such as etoricoxib. The acetyl group at the 5-position provides a reactive handle for further functionalization, enabling the construction of complex pharmaceutical agents [2].

Building Block for Medicinal Chemistry Library Synthesis

The straightforward synthetic accessibility of 5-acetylpyridine-2-carboxylic acid from 5-acetylpicolinonitrile via a single-step acid hydrolysis makes it a convenient starting material for the preparation of diverse compound libraries. Its carboxylic acid moiety allows for facile amide bond formation and esterification, while the acetyl group can participate in condensation and reduction reactions, enabling rapid diversification of chemical space .

Precursor for the Preparation of 5-Substituted Picolinic Acid Derivatives

5-Acetylpyridine-2-carboxylic acid can be readily converted into a variety of other 5-substituted picolinic acid derivatives through standard functional group transformations of the acetyl moiety. This includes reduction to the corresponding alcohol, conversion to oximes or hydrazones, and further elaboration to heterocycles, thereby serving as a versatile precursor for the synthesis of more complex molecules with potential biological activity .

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